molecular formula C52H61NO4 B561892 Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol CAS No. 676485-56-6

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol

Cat. No.: B561892
CAS No.: 676485-56-6
M. Wt: 764.063
InChI Key: FXCYMYUQVFQARY-PYOAXZJUSA-N
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Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H61NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-38-50(54)49(53-51(55)56-39-48-46-36-26-24-34-44(46)45-35-25-27-37-47(45)48)40-57-52(41-28-17-14-18-29-41,42-30-19-15-20-31-42)43-32-21-16-22-33-43/h14-38,48-50,54H,2-13,39-40H2,1H3,(H,53,55)/b38-23+/t49-,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYMYUQVFQARY-PYOAXZJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H61NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747818
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676485-56-6
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The synthesis may include:

    Protection of Hydroxyl Groups: Using protecting groups like triphenylmethyl (trityl) to protect hydroxyl groups.

    Formation of the Octadecenyl Chain: Introduction of the octadecenyl chain through reactions such as Wittig or Grignard reactions.

    Fmoc Protection:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is widely used in scientific research, particularly in:

    Proteomics: As a reagent for the synthesis of peptides and proteins.

    Medicinal Chemistry: In the development of novel therapeutic agents.

    Biological Studies: As a probe for studying biological pathways and interactions.

    Industrial Applications: In the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol involves its ability to protect functional groups during chemical synthesis. The Fmoc group, for example, protects amine groups, preventing unwanted reactions. The compound’s molecular targets include various enzymes and proteins involved in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: is similar to other Fmoc-protected compounds like this compound.

    Triphenylmethyl-protected compounds: Such as triphenylmethyl chloride.

Uniqueness

    This compound: stands out due to its specific combination of protecting groups, making it highly versatile in synthetic chemistry.

  • Its unique structure allows for selective protection and deprotection of functional groups, facilitating complex synthetic routes.

Biological Activity

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is a complex organic compound characterized by the molecular formula C52H61NO4C_{52}H_{61}NO_4 and a molecular weight of 764.05 g/mol. This compound is notable for its applications in synthetic organic chemistry, particularly in the fields of proteomics and medicinal chemistry. Its structure includes a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely utilized in peptide synthesis to protect amine functionalities from undesired reactions during chemical transformations.

The biological activity of this compound primarily derives from its ability to protect functional groups during chemical synthesis. The Fmoc group specifically protects amine groups, allowing for selective reactions without interference from other functional groups. This characteristic makes it invaluable in the synthesis of peptides and proteins, where precise control over functional groups is essential.

Applications in Research

Proteomics : this compound serves as a critical reagent in the synthesis of peptides used for studying protein interactions and functions.

Medicinal Chemistry : The compound is explored for developing novel therapeutic agents due to its ability to facilitate complex synthetic pathways.

Biological Studies : It acts as a probe for investigating various biological pathways, including enzyme interactions and cellular mechanisms.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightApplication Area
This compoundC52H61NO4764.05 g/molPeptide synthesis, drug development
Fmoc-Val-OHC21H23NO4353.42 g/molPeptide synthesis
TriphenylmethanolC19H16O256.33 g/molOrganic synthesis

Synthesis and Characterization

Research has demonstrated various synthetic routes for producing this compound. The process typically involves:

  • Protection of Hydroxyl Groups : Utilizing triphenylmethyl (trityl) to shield hydroxyl groups.
  • Formation of the Octadecenyl Chain : Employing reactions such as Wittig or Grignard reactions to introduce the octadecenyl chain.
  • Fmoc Protection : Implementing Fmoc protection strategies to maintain the integrity of amine functionalities during subsequent reactions.

Biological Studies

A study focusing on the interaction of Fmoc-protected compounds with specific enzymes revealed that these compounds can modulate enzyme activity through selective protection and deprotection strategies. For instance, the compound's ability to selectively protect amines facilitates targeted modifications that can enhance therapeutic efficacy in drug design .

Industrial Applications

In addition to its academic applications, this compound is also utilized in industrial settings for synthesizing complex organic molecules. Its role in producing fatty olefin derivatives highlights its versatility beyond purely academic research .

Q & A

Basic: What are the optimal synthetic strategies for incorporating the Fmoc group into Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol?

The synthesis of this compound requires careful optimization of Fmoc protection and coupling reactions. Key steps include:

  • Fmoc Protection : Use anhydrous conditions to introduce the Fmoc group via carbodiimide-mediated coupling (e.g., DCC or EDC) to prevent premature deprotection .

    Fmoc-NH-PEG-Silane结构与应用
    00:43

  • Triphenylmethyl (Trityl) Stability : The Trityl group on the diol must remain inert during Fmoc installation; monitor reaction progress via TLC (toluene/ethyl acetate/water solvent systems) to avoid side reactions .

  • Purification : Employ silica gel chromatography followed by recrystallization to isolate the product, ensuring >95% purity (validated by HPLC) .

Basic: Which analytical techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

  • Structural Confirmation : Use 1H^{1}\text{H} and 13C^{13}\text{C}-NMR to resolve stereochemistry and confirm Fmoc/Trityl integration .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF/TOF validates molecular weight and detects impurities (e.g., incomplete deprotection) .
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition thresholds (>200°C typical for Fmoc derivatives) .

Basic: How does the Fmoc group influence the compound’s stability under varying pH and temperature conditions?

The Fmoc group is base-labile but stable under mildly acidic conditions:

  • Deprotection Kinetics : Use 20% piperidine in DMF for Fmoc removal; monitor via UV-Vis (absorption at 301 nm) .
  • Thermal Degradation : DSC data show decomposition initiates at 220°C, making the compound unsuitable for high-temperature applications without stabilization .

Basic: What role does this compound play in peptide synthesis or biomaterial design?

  • Peptide Building Block : The Fmoc group enables stepwise solid-phase synthesis of lipidated peptides, critical for studying membrane-protein interactions .
  • Hydrophobic Anchor : The octadecenyl chain enhances lipid bilayer integration, useful in designing drug delivery vesicles .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Case Study : If DFT calculations predict Trityl group stability but experimental TG-DTA shows premature degradation:
    • Re-evaluate solvent effects (e.g., polarity impacts Trityl lability) .
    • Cross-validate with FT-IR to detect unexpected hydrogen bonding or crystallinity changes .

Advanced: What challenges arise in solubilizing this compound for biological assays?

  • Solvent Systems : Use DMSO:THF (1:4 v/v) to balance polarity; avoid aqueous buffers due to micelle formation .
  • Aggregation Mitigation : Introduce PEG spacers (e.g., Fmoc-NH-PEG derivatives) to improve aqueous compatibility .

Advanced: How does this compound interact with lipid signaling pathways in cancer cells?

  • Mechanistic Insight : The octadecenyl diol mimics sphingosine backbones, competitively inhibiting ceramide synthase in breast cancer models (validated via MALDI-TOF/TOF lipidomics) .
  • Functional Assays : Use flow cytometry to quantify ganglioside expression changes in MDA-MB-231 cells treated with the compound .

Advanced: What strategies exist for functionalizing the diol moiety without disrupting the Fmoc/Trityl groups?

  • Selective Derivatization : React the 1,3-diol with boronates under mild conditions (pH 7.4, 25°C) to preserve Fmoc integrity .
  • Orthogonal Protection : Temporarily protect the Fmoc group with tert-butyloxycarbonyl (Boc) during diol modification .

Advanced: How does this compound compare to other Fmoc-protected lipids in terms of synthetic versatility?

  • Advantages : The Trityl group offers superior steric protection vs. Boc, reducing side reactions during peptide elongation .
  • Limitations : Lower solubility in polar solvents compared to Fmoc-PEG hybrids limits its use in aqueous-phase reactions .

Advanced: What methodologies are recommended for large-scale purification while maintaining stereochemical purity?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers .
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate) to yield single crystals for X-ray diffraction validation .

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